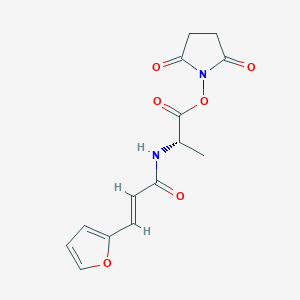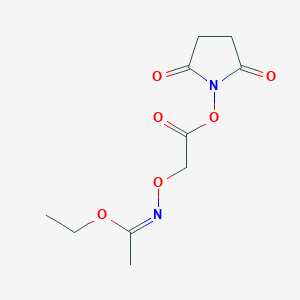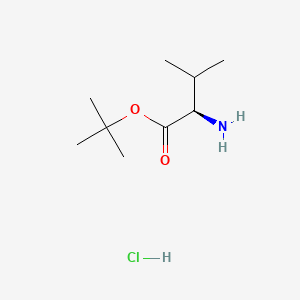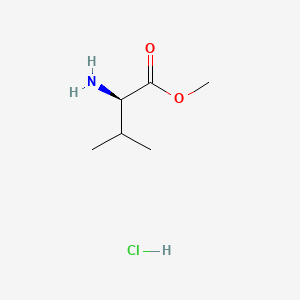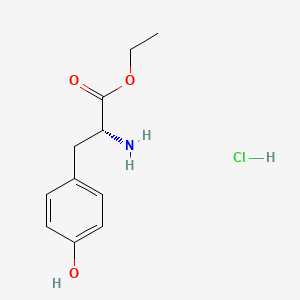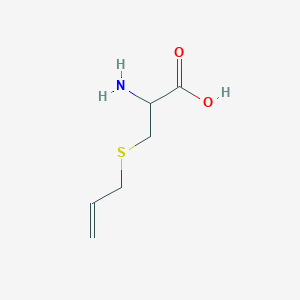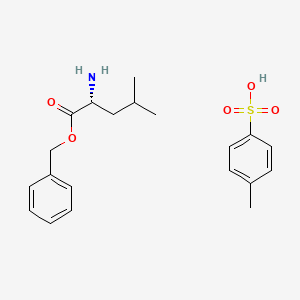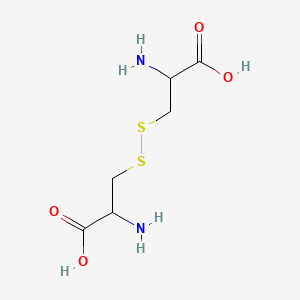
5(6)-Carboxytetramethylrhodamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(6)-Carboxytetramethylrhodamine (CTMR) is a fluorescent dye that has been widely used in scientific research and laboratory experiments. It is a derivative of tetramethylrhodamine (TMR), a photostable fluorophore that can be used to label molecules and track their behavior in living cells. CTMR has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and imaging of proteins in living cells. It is also used for in vitro studies of gene expression, protein-protein interaction, and protein-DNA interaction.
Applications De Recherche Scientifique
Synthesis for DNA Probes : 5- and 6-carboxytetramethylrhodamines (TAMRAs) are synthesized for use in DNA probes. They show similar absorption and emission spectra when used on oligonucleotides. These dyes' fluorescence quantum yield correlates with the presence of dG nucleosides in the adjacent region of the oligonucleotide sequence (Kvach et al., 2009).
Single-Molecule Experiments : 5-carboxytetramethylrhodamine, when labeled with the small nitroxide radical TEMPO, is used to investigate intramolecular quenching efficiency, useful for measuring short distances in small ensemble and single-molecule experiments (Zhu, Clamme, & Deniz, 2005).
Fluorescence Studies of DNA : Studies on duplex and single-stranded DNA molecules labeled with 5-carboxytetramethylrhodamine reveal at least three well-defined states of these molecules. This helps in understanding the photophysics of TMRh and its implications for fluorescence studies with TMRh-labeled DNA (Vámosi, Gohlke, & Clegg, 1996).
Fluorescence Energy Transfer in Biomolecules : 5-Carboxytetramethylrhodamine is used in steady-state fluorescence energy transfer experiments to understand interactions in biomolecules (Charreyre et al., 1995).
Light-Controlled Gene Silencing : 5-carboxytetramethylrhodamine linked to peptide nucleic acids acts as a photosensitizer for light-controlled gene silencing, demonstrating its potential in targeted and controlled therapeutic applications (Bøe, Longva, & Hovig, 2011).
Fluorometric Detection of Potassium Ion : 5(6)-Carboxytetramethylrhodamine is used in the development of fluorescent probes for monitoring potassium concentrations in living organisms, demonstrating its application in biological and medical research (Nagatoishi et al., 2006).
Mécanisme D'action
Target of Action
5(6)-Carboxytetramethylrhodamine, also known as 5(6)-TAMRA, is primarily used as a fluorescent dye in biological and biochemical research. It is often conjugated to proteins, nucleic acids, and other biomolecules, allowing these targets to be visualized and tracked within cells and organisms .
Mode of Action
5(6)-TAMRA works by absorbing light at a specific wavelength and then re-emitting it at a longer wavelength. This property is due to its chemical structure, which includes a rhodamine core that can undergo a process called fluorescence. When conjugated to a target molecule, the fluorescence of 5(6)-TAMRA allows for the detection and tracking of the target within a biological system .
Biochemical Pathways
As a fluorescent dye, 5(6)-TAMRA does not directly participate in or affect biochemical pathways. Instead, it is used as a tool to study these pathways. By attaching to molecules involved in a pathway, 5(6)-TAMRA can help researchers visualize where these molecules go within a cell and how they interact with other components of the pathway .
Pharmacokinetics
The pharmacokinetics of 5(6)-TAMRA will largely depend on the molecule it is conjugated to. As a small molecule dye, 5(6)-TAMRA itself is likely to diffuse freely in aqueous environments and may be rapidly excreted or metabolized in vivo. When attached to larger molecules like proteins or nucleic acids, its absorption, distribution, metabolism, and excretion (adme) properties will be more influenced by the properties of the conjugated molecule .
Result of Action
The primary result of 5(6)-TAMRA’s action is the production of fluorescence, which can be detected using specialized equipment. This allows researchers to track the location and movement of the TAMRA-conjugated molecule within a biological system. The specific outcomes of this will depend on the nature of the research being conducted .
Action Environment
The action of 5(6)-TAMRA can be influenced by various environmental factors. For example, the intensity of its fluorescence can be affected by the pH and temperature of its environment. Additionally, certain chemicals and ions can quench the fluorescence of 5(6)-TAMRA, reducing its effectiveness. Therefore, the conditions under which 5(6)-TAMRA is used must be carefully controlled to ensure reliable results .
Propriétés
IUPAC Name |
3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-19-21(12-15)31-22-13-16(27(3)4)7-10-20(22)25(19)18-8-5-14(23(28)29)11-17(18)24(30)32-25;1-26(2)15-6-9-18-21(12-15)31-22-13-16(27(3)4)7-10-19(22)25(18)20-11-14(23(28)29)5-8-17(20)24(30)32-25/h2*5-13H,1-4H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFYZITRTUEFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

